
Penciclovir-d4
説明
Penciclovir-d4 is the deuterium labeled Penciclovir . Penciclovir is a synthetic acyclic guanine derivative with antiviral activity used for the treatment of various herpes simplex virus (HSV) infections . It is a nucleoside analogue which exhibits low toxicity and good selectivity . Because penciclovir is absorbed poorly when given orally, it is more often used as a topical treatment .
Molecular Structure Analysis
Penciclovir has a molecular formula of C10H15N5O3 and a molar mass of 253.262 g·mol−1 . The structure of Penciclovir is very similar to that of other nucleoside analogues, such as the more widely used aciclovir .
Physical And Chemical Properties Analysis
Penciclovir and lysine were found to be crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .
科学的研究の応用
Penciclovir's Mechanism of Action against Herpesviruses : Penciclovir is effective against herpes simplex virus (HSV) due to its ability to inhibit viral DNA polymerase. Its active form is achieved through phosphorylation by viral thymidine kinase, making it selective for herpesvirus-infected cells (Hodge & Cheng, 1993).
Resistance Patterns : Research shows varying susceptibility of HSV strains to Penciclovir, indicating potential for resistance development. A study identified specific mutations in the HSV DNA polymerase gene that confer resistance to Penciclovir (Chiou et al., 1995).
Distribution in the Skin : Penciclovir reaches skin concentrations sufficient to inhibit herpes virus replication. Methods like suction blister technique and cutaneous microdialysis have been used to study its concentration in the skin after administration of its prodrug, Famciclovir (Borg et al., 1999).
Penciclovir in Treating Hepatitis B Virus : Penciclovir has shown to be a potent and selective antiviral agent against hepatitis B virus (HBV) replication in cultured human hepatoblastoma cells (Korba & Boyd, 1996).
Penciclovir's Activity in Animal Models : Penciclovir and its oral form, Famciclovir, have demonstrated potent activity against HSV-1 and HSV-2 infections in animal models. These studies suggest potential effectiveness in clinical settings (Sutton & Kern, 1993).
Inhibition of Epstein-Barr Virus : Penciclovir has been found to inhibit the replication cycle of Epstein-Barr virus (EBV), demonstrating its broader antiviral spectrum (Bacon & Boyd, 1995).
Interactions with Human Serum Albumin : Studies on the binding properties of Penciclovir with human serum albumin using spectroscopic and in-silico methods have provided insights into its pharmacokinetics (Abdelhameed et al., 2017).
Formulation for Topical Delivery : Research into microemulsion-based hydrogel formulations of Penciclovir has shown promise for enhancing its topical delivery, which is crucial for treating herpes infections (Zhu et al., 2009).
作用機序
Target of Action
Penciclovir-d4, like its parent compound Penciclovir, primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for various infections in humans, including cold sores and genital herpes. The primary target within these viruses is the viral thymidine kinase and viral DNA polymerase .
Mode of Action
Penciclovir-d4 is inactive in its initial form. Within a virally infected cell, the viral thymidine kinase adds a phosphate group to the Penciclovir-d4 molecule, which is the rate-limiting step in the activation of Penciclovir-d4 . Cellular kinases then add two more phosphate groups, producing the active form, Penciclovir-d4 triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .
Biochemical Pathways
The biochemical pathway of Penciclovir-d4 involves its conversion from an inactive form to an active triphosphate form within the cell. This process is initiated by the viral thymidine kinase, which phosphorylates Penciclovir-d4 to a monophosphate form . Cellular kinases then convert this monophosphate form to the active triphosphate form . The active form selectively inhibits viral DNA polymerase, thereby disrupting the viral DNA synthesis pathway and preventing the virus from replicating .
Pharmacokinetics
The pharmacokinetics of Penciclovir-d4 is expected to be similar to that of Penciclovir. Penciclovir is poorly absorbed when given orally, hence it is more often used as a topical treatment . The bioavailability of Penciclovir is around 1.5% when taken orally . The elimination half-life of Penciclovir is approximately 2.2-2.3 hours . It is excreted via the kidneys .
Result of Action
The result of Penciclovir-d4 action is the inhibition of viral replication within the cell. By selectively inhibiting viral DNA polymerase, Penciclovir-d4 impairs the ability of the virus to replicate . This leads to a reduction in the duration of healing, pain, and detectable virus in conditions such as herpes labialis .
Action Environment
The action of Penciclovir-d4 is influenced by the environment within the virally infected cells. The activation of Penciclovir-d4 is dependent on the presence of viral thymidine kinase, which is produced by the virus within the infected cell . The selectivity of Penciclovir-d4 may be attributed to the fact that cellular thymidine kinases phosphorylate the parent form significantly less rapidly than the viral thymidine kinase . Therefore, the active triphosphate form is present at much higher concentrations in virally infected cells than in uninfected cells .
Safety and Hazards
特性
IUPAC Name |
2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849640 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-72-5 | |
| Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-3,3,4,4-d4]-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)


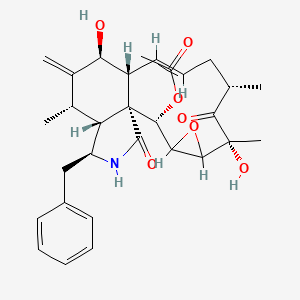
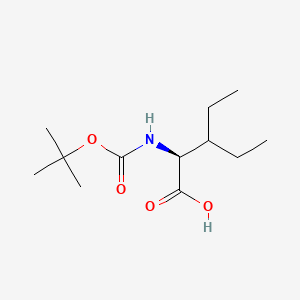
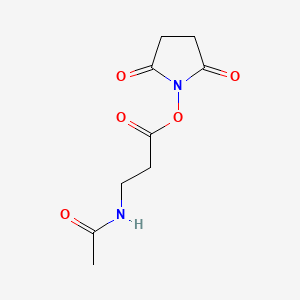
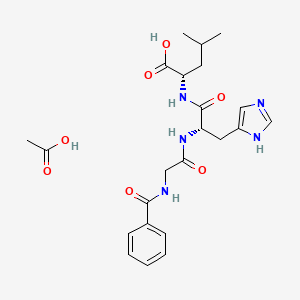


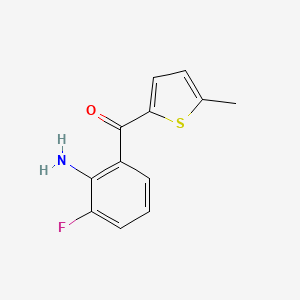

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)